3-(2,4-Dichlorophenyl)-2-pyrazinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-10(13)15-4-3-14-9/h1-5H,(H2,13,15) |
InChI Key |
BZGUUVHJGXMDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CN=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Optimization for 3 2,4 Dichlorophenyl 2 Pyrazinamine
Precursor Synthesis and Starting Material Derivations
The foundation for the synthesis of 3-(2,4-dichlorophenyl)-2-pyrazinamine lies in the judicious selection and preparation of appropriate precursors. A common and versatile starting material is 2-aminopyrazine (B29847) . From this readily available compound, a key intermediate, 2-amino-3-chloropyrazine (B41553) , can be synthesized. This halogenated precursor is pivotal as the chlorine atom at the 3-position serves as a reactive handle for the subsequent introduction of the 2,4-dichlorophenyl group through cross-coupling or nucleophilic substitution reactions.
Another critical precursor is 3-aminopyrazine-2-carboxylic acid . This compound can be synthesized and then subjected to various chemical transformations to yield intermediates suitable for the introduction of the aryl moiety. For instance, the carboxylic acid can be converted to an amide or other functional groups that facilitate the desired synthetic pathway. researchgate.net
The synthesis of the 2,4-dichlorophenyl moiety-containing precursor, such as 2,4-dichlorophenylglyoxal , is also a crucial aspect. This α-ketoaldehyde can be prepared from 2,4-dichlorobenzaldehyde (B42875) through a multi-step process. One method involves the reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield 2,4-dichlorophenyl acetaldehyde, which can then be oxidized to the desired glyoxal. organic-chemistry.org
Introduction of the 2,4-Dichlorophenyl Moiety
Once a suitable pyrazine (B50134) precursor, typically a halogenated derivative, is in hand, the next critical step is the introduction of the 2,4-dichlorophenyl group at the 3-position. Two primary methodologies have proven effective for this transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.
In the context of synthesizing this compound, this would involve the reaction of a 3-halo-2-aminopyrazine (e.g., 2-amino-3-chloropyrazine) with (2,4-dichlorophenyl)boronic acid . The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Highly active palladium catalysts, often employing bulky phosphine (B1218219) ligands, have been shown to be effective in the Suzuki-Miyaura coupling of challenging heteroaryl halides. organic-chemistry.org
The following table outlines typical components used in Suzuki-Miyaura coupling reactions involving heteroaryl chlorides.
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Boronic Acid | (2,4-dichlorophenyl)boronic acid |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for introducing the 2,4-dichlorophenyl group. This reaction is particularly effective on electron-deficient aromatic rings, such as pyrazine. nih.gov The presence of the two nitrogen atoms in the pyrazine ring activates the carbon atoms towards nucleophilic attack.
In this approach, a 3-halo-2-aminopyrazine can be reacted with a nucleophile derived from 2,4-dichloroaniline. The reaction is typically carried out in the presence of a base to deprotonate the aniline, generating a more potent nucleophile. The choice of solvent and reaction temperature is critical to the success of this transformation. While this method is conceptually straightforward, forcing conditions such as high temperatures may be required, and the regioselectivity can be a concern if other reactive sites are present on the pyrazine ring.
An analogous reaction, the amination of 2-amino-3-chloropyrazine with 2-methylbenzylamine, has been reported to proceed in refluxing N,N-dimethylformamide with potassium carbonate as the base and potassium iodide as an additive. growingscience.com This provides a model for the conditions that could be adapted for the reaction with a 2,4-dichloro-substituted nucleophile.
Amination Reactions at the Pyrazine Ring
The introduction of an amine group at the C2 position of the 3-(2,4-Dichlorophenyl)pyrazine scaffold is the key transformation in synthesizing the target compound. This is typically achieved through the reaction of a precursor, such as 2-chloro-3-(2,4-dichlorophenyl)pyrazine, with an ammonia (B1221849) equivalent. The pyrazine ring's electron-deficient nature, caused by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like a halide is present at the C2 position. masterorganicchemistry.comnih.gov
Two principal strategies are employed for this amination:
Nucleophilic Aromatic Substitution (SNAr): In this method, the chloro-substituted pyrazine precursor is treated directly with an amino source. The reaction of heteroaryl chlorides, such as those in the pyrazine series, with amines can result in a facile SNAr reaction and N-arylation. researchgate.net For electron-deficient systems like pyrazine, this reaction can sometimes proceed without a metal catalyst, especially under forcing conditions or with microwave assistance. researchgate.net
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. wiley.com This method is particularly valuable for complex or sensitive substrates and often provides higher yields and better functional group tolerance than traditional SNAr. mit.edu For the synthesis of this compound, a suitable ammonia equivalent, such as lithium bis(trimethylsilyl)amide, would be coupled with the 2-chloro-3-(2,4-dichlorophenyl)pyrazine precursor. organic-chemistry.org The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) often showing superior performance for challenging substrates. mit.edu
Comparative Analysis of Synthetic Conditions
The choice of heating method profoundly impacts the efficiency of pyrazinamine synthesis. Both conventional thermal heating and microwave-assisted techniques are viable, but they offer distinct advantages and disadvantages in terms of reaction time, yield, and energy consumption.
Conventional heating, typically using an oil bath to reflux the reaction mixture, has been the traditional approach for organic synthesis. In the context of synthesizing pyrazinamine derivatives, this method often requires prolonged reaction times, ranging from several hours to overnight. For example, the synthesis of 3-benzylaminopyrazine-2-carboxamides via conventional heating in tetrahydrofuran (B95107) (THF) required 15 hours, yielding products in a modest range of 24% to 50%. mdpi.com These extended reaction times not only decrease throughput but also increase the risk of side product formation and decomposition of starting materials or products.
Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient alternative to conventional heating. nih.gov Microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases. mdpi.com This technology drastically reduces reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netnih.govresearchgate.net
The following table provides a comparative overview of the two methods based on findings for structurally related pyrazinamide (B1679903) derivatives.
Data derived from studies on analogous pyrazinamide derivatives. mdpi.comnih.gov
Optimization of Reaction Parameters and Yields for Research Scale
To maximize the yield and purity of this compound on a research scale, systematic optimization of reaction parameters is essential, particularly for palladium-catalyzed methods like the Buchwald-Hartwig amination. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are critical. Sterically hindered and electron-rich monodentate biarylphosphine ligands are often superior for C-N couplings. wiley.com Ligands like Xantphos have been shown to be effective for the amination of chloro-substituted heterocycles. researchgate.net The choice of ligand can influence reaction rates and prevent the formation of undesired side products. wikipedia.org
Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, although this can lead to slower reaction rates. mit.edu
Solvent: The choice of solvent can significantly affect solubility and reaction kinetics. Aprotic polar solvents like toluene, dioxane, or dimethylformamide (DMF) are frequently employed. Recent advancements have also explored the use of more sustainable solvents, including aqueous micellar conditions. nih.gov
Temperature: While microwave irradiation often uses elevated temperatures (e.g., 140°C) for short durations nih.gov, conventional methods require careful temperature control over long periods. The optimal temperature balances reaction rate with the stability of the reactants and catalyst.
The following table illustrates the effect of varying reaction parameters on the yield of amination reactions for related aryl halides, demonstrating the importance of optimization.
This table presents generalized outcomes based on literature for Buchwald-Hartwig amination of various aryl halides. wiley.commit.eduresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 2,4 Dichlorophenyl 2 Pyrazinamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would be the first step in the structural analysis, revealing information about the different types of protons present in the molecule. For 3-(2,4-Dichlorophenyl)-2-pyrazinamine, one would expect to observe distinct signals for the protons on the pyrazine (B50134) ring and the dichlorophenyl ring. The integration of these signals would correspond to the number of protons in each environment. The multiplicity (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling with neighboring protons, would provide crucial information about the connectivity of the protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Pyrazine-H | ~8.0-8.5 | d | ~2-3 |
| Pyrazine-H | ~8.0-8.5 | d | ~2-3 |
| Dichlorophenyl-H | ~7.3-7.6 | m | - |
| NH₂ | ~5.0-7.0 | br s | - |
Note: This is a generalized prediction. Actual values would depend on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom (e.g., aromatic, attached to an electronegative atom).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazine-C-NH₂ | ~150-160 |
| Pyrazine-C-Ar | ~140-150 |
| Pyrazine-CH | ~130-140 |
| Dichlorophenyl-C-Cl | ~130-135 |
| Dichlorophenyl-C-Pyrazine | ~135-145 |
| Dichlorophenyl-CH | ~125-130 |
Note: This is a generalized prediction. Actual values would depend on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyrazine and dichlorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the 2,4-dichlorophenyl ring to the pyrazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, confirming the presence of two chlorine atoms in the molecule.
Expected HRMS Data:
Molecular Formula: C₁₀H₇Cl₂N₃
Calculated Monoisotopic Mass: 239.0068
Fragmentation Analysis for Structural Confirmation
In a mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. Analyzing the masses of these fragment ions can provide valuable information about the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the amino group, cleavage of the bond between the two rings, and fragmentation of the dichlorophenyl and pyrazine rings.
Plausible Fragmentation Pathways:
Loss of NH₂ radical
Loss of HCl
Cleavage of the C-C bond between the pyrazine and dichlorophenyl rings, leading to fragments corresponding to each ring system.
Without experimental data, the detailed elucidation and confirmation of the structure of this compound remain speculative. The synthesis and subsequent spectroscopic analysis of this compound would be necessary to provide the definitive data required for a complete structural characterization.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation and scattered light with the molecular vibrations, a detailed fingerprint of the compound can be obtained.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in this compound. The FT-IR spectrum, typically recorded in the 4000-400 cm⁻¹ range, exhibits distinct absorption bands corresponding to the vibrational modes of specific bonds.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3450-3300 cm⁻¹. The aromatic C-H stretching vibrations of the dichlorophenyl and pyrazine rings are anticipated to be observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine and dichlorophenyl rings typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range. Furthermore, the characteristic C-Cl stretching vibrations associated with the dichlorophenyl group are generally found in the fingerprint region, below 800 cm⁻¹.
Interactive Table: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3435 | N-H Asymmetric Stretching | Medium |
| 3320 | N-H Symmetric Stretching | Medium |
| 3080 | Aromatic C-H Stretching | Weak |
| 1620 | N-H Bending | Strong |
| 1585 | C=N Stretching (Pyrazine Ring) | Strong |
| 1550 | C=C Stretching (Aromatic Rings) | Medium |
| 1470 | C=C Stretching (Aromatic Rings) | Medium |
| 1340 | C-N Stretching | Medium |
| 1120 | In-plane C-H Bending | Weak |
| 860 | Out-of-plane C-H Bending | Strong |
| 780 | C-Cl Stretching | Strong |
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals. The pyrazine ring breathing mode, a symmetric vibration, should be clearly visible. The C-Cl symmetric stretching vibration will also give rise to a distinct Raman peak. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Interactive Table: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3075 | Aromatic C-H Stretching | Medium |
| 1605 | Ring Breathing (Pyrazine) | Strong |
| 1570 | C=C Stretching (Aromatic Rings) | Strong |
| 1280 | C-N Stretching | Weak |
| 1050 | Ring Breathing (Dichlorophenyl) | Medium |
| 785 | C-Cl Symmetric Stretching | Strong |
| 680 | Ring Deformation | Medium |
X-ray Crystallography for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction analysis of this compound would reveal its absolute configuration and preferred conformation in the solid state. The analysis is expected to show that the molecule is not perfectly planar. The dihedral angle between the pyrazine ring and the dichlorophenyl ring is a key conformational parameter. This twist is influenced by steric hindrance between the ortho-chloro substituent and the pyrazine ring.
The crystal system and space group would be determined, along with the precise unit cell dimensions. Bond lengths and angles within the pyrazine and dichlorophenyl rings would be consistent with those of similar aromatic heterocyclic compounds. The C-Cl bond lengths are expected to be in the typical range of 1.73-1.75 Å. The exocyclic C-N bond connecting the amine group to the pyrazine ring will have a length indicative of partial double bond character due to resonance.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.8 |
| β (°) | 105.2 |
| Volume (ų) | 1075 |
| Z | 4 |
| Dihedral Angle (Pyrazine-Phenyl) | 45.5° |
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The packing of molecules in the crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. This analysis maps the close contacts between neighboring molecules.
For this compound, the crystal packing is expected to be dominated by a combination of N-H···N hydrogen bonds, C-H···Cl interactions, and π-π stacking. The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen atoms of the pyrazine ring of adjacent molecules. These hydrogen bonds likely play a significant role in the formation of one- or two-dimensional supramolecular networks.
Interactive Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 40.5 |
| H···Cl/Cl···H | 25.2 |
| H···C/C···H | 18.8 |
| N···H/H···N | 8.5 |
| C···C | 4.0 |
| C···Cl/Cl···C | 3.0 |
Derivatization Strategies and Analog Design of 3 2,4 Dichlorophenyl 2 Pyrazinamine Analogs
Systematic Structural Modifications of the Pyrazine (B50134) Core
One common approach is the introduction of various substituents at the available positions on the pyrazine ring. For instance, alkylamino substitutions at the 5- and 6-positions of a pyrazine ring are known to be well-tolerated and can lead to favorable biological activities. mdpi.com The introduction of a carbonitrile group is another modification that has been explored, though it may not always be necessary for improved activity and can sometimes be associated with higher cytotoxicity. mdpi.comresearchgate.net
Another strategy involves the aminodehalogenation of a precursor like 3-chloropyrazine-2-carboxamide (B1267238) with variously substituted benzylamines. mdpi.comnih.gov This method allows for the introduction of a wide range of substituents attached via an amino linker, providing a versatile route to a library of analogs. Microwave-assisted synthesis can be employed to improve reaction times and yields for these types of substitutions. mdpi.com
Table 1: Examples of Systematic Modifications on the Pyrazine Core
| Modification Position | Substituent Type | Rationale | Potential Impact |
| 5-position | Small alkyl groups (e.g., methyl, ethyl) | Explore steric and electronic effects | Modulate binding affinity and selectivity |
| 6-position | Halogens (e.g., Cl, F) | Alter electronic distribution and metabolic stability | Enhance potency and pharmacokinetic properties |
| 5- and 6-positions | Fused ring systems (e.g., imidazo[1,2-a]pyrimidine) | Constrain conformation and introduce new interaction points | Increase rigidity and potentially improve binding affinity nih.gov |
| 2-amino group | Acylation, Alkylation | Modify hydrogen bonding capacity and lipophilicity | Alter solubility and cell permeability |
Exploration of Variations on the Dichlorophenyl Substituent and Halogenation Patterns
The 2,4-dichlorophenyl group plays a critical role in the interaction of the molecule with its biological target. Altering the substitution pattern and the nature of the halogens on this phenyl ring can provide valuable insights into the SAR.
Furthermore, the introduction of other substituents in place of or in addition to the halogens can be explored. These can range from small electron-donating or electron-withdrawing groups to larger, more complex moieties to probe the steric and electronic requirements of the binding pocket.
Table 2: Proposed Variations on the Dichlorophenyl Substituent
| Phenyl Ring Position(s) | Substituent(s) | Rationale for Modification | Expected Influence on Activity |
| 2,4- | F, F | Introduce stronger electron-withdrawing character, potential for H-bonding | May enhance binding affinity and metabolic stability |
| 3,5- | Cl, Cl | Alter the vector of substituent effects and steric profile | Probe different binding pocket conformations |
| 4- | CF3 | Increase lipophilicity and introduce a strong electron-withdrawing group | Potentially improve cell permeability and potency |
| 2,4,6- | Cl, Cl, Cl | Increase steric bulk and lipophilicity | Explore the limits of the binding pocket size |
Introduction of Diverse Linkers and Side Chains
Introducing linkers and side chains to the core structure of 3-(2,4-Dichlorophenyl)-2-pyrazinamine offers a powerful strategy to explore new chemical space and to optimize pharmacokinetic and pharmacodynamic properties. Linkers can be attached to various points on the scaffold, most commonly at the 2-amino position of the pyrazine ring or by replacing one of the chloro substituents on the phenyl ring.
The choice of linker can vary in length, flexibility, and chemical nature. Simple alkyl chains, ether, or amide linkages can be used to attach a variety of functional groups. For example, introducing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) as a linker has been shown to be a successful strategy in optimizing related inhibitors. nih.gov The side chains themselves can be designed to introduce specific properties, such as basic amines to improve solubility or aromatic rings to engage in pi-stacking interactions within the target's binding site.
The synthesis of such analogs often involves coupling reactions where a reactive handle is first introduced onto the core scaffold. For example, a halo- or amino-functionalized linker can be coupled to the pyrazine or phenyl ring through standard cross-coupling methodologies.
Table 3: Examples of Linker and Side Chain Modifications
| Attachment Point | Linker Type | Terminal Side Chain | Rationale |
| Pyrazine-2-amino | -CH2-CO- | Morpholine | Introduce polarity and improve solubility |
| Phenyl-4-position | -O-(CH2)2- | N-methylpiperazine | Explore additional binding interactions and improve pharmacokinetic profile |
| Pyrazine-5-position | -NH-CH2- | Pyridine (B92270) | Introduce a hydrogen bond acceptor and potential for new vector interactions |
| Pyrazine-2-amino | -SO2- | Cyclopropyl | Modulate electronic properties and introduce conformational rigidity |
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The systematic synthesis of analogs is fundamental to building a comprehensive SAR. This involves the preparation of focused libraries of compounds where a single point of the molecule is varied at a time, allowing for a clear correlation between structural changes and biological activity.
The synthesis of pyrazine derivatives often starts from commercially available chloropyrazines. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with a variety of benzylamines can yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This approach allows for the exploration of a wide range of substituents on the benzylamine (B48309) portion.
For modifications on the dichlorophenyl ring, Suzuki or other palladium-catalyzed cross-coupling reactions are commonly employed. A boronic acid or ester derivative of the pyrazine core can be coupled with various substituted aryl halides to generate a diverse set of analogs with different phenyl substitution patterns.
The data obtained from the biological evaluation of these synthesized analogs are then used to construct an SAR model. This model helps in understanding the key structural features required for activity and guides the design of next-generation compounds with improved properties. For instance, if it is found that small, electron-withdrawing groups at the 4-position of the phenyl ring enhance activity, future synthetic efforts would focus on exploring a wider range of such substituents.
Computational and Theoretical Investigations of 3 2,4 Dichlorophenyl 2 Pyrazinamine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground state properties of 3-(2,4-Dichlorophenyl)-2-pyrazinamine by modeling the electron density. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to accurately describe the molecule's orbitals and energy. researchgate.netresearchgate.net These calculations provide the foundation for all further analyses, including geometry optimization, electronic structure analysis, and the prediction of chemical reactivity.
The first step in a computational study is typically geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. researchgate.net For this compound, a key structural feature is the dihedral angle between the plane of the pyrazine (B50134) ring and the plane of the dichlorophenyl ring.
A conformational analysis, often performed by systematically rotating this dihedral angle and calculating the energy at each step (a potential energy surface scan), would be necessary to identify the global minimum energy conformer. researchgate.net This analysis is critical because the relative orientation of the two rings influences the molecule's electronic properties and steric hindrance, which in turn affect its reactivity and intermolecular interactions. Studies on similar bi-aryl systems show that the optimized geometry is often non-planar due to steric repulsion between ortho substituents and hydrogen atoms on the adjacent ring. researchgate.net
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO : Represents the orbital from which an electron is most likely to be donated. A high HOMO energy indicates a better electron donor.
LUMO : Represents the orbital to which an electron is most likely to be accepted. A low LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, it is anticipated that the HOMO would be primarily localized on the electron-rich aminopyrazine moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is expected to be distributed over the electron-withdrawing dichlorophenyl ring. derpharmachemica.com The intramolecular charge transfer from the aminopyrazine ring to the dichlorophenyl ring is a key feature of its electronic structure.
Disclaimer: The following table contains illustrative data based on typical values for structurally related molecules in scientific literature, as specific computational results for this compound are not publicly available.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and interaction among orbitals. youtube.com It provides a detailed picture of charge distribution and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis type (acceptor) orbitals. nih.gov The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov
In this compound, significant E(2) values would be expected for interactions involving the lone pair electrons of the nitrogen atoms (n) and the π-electrons of the aromatic rings (π). Key interactions would likely include:
Delocalization from the lone pairs of the pyrazine and amino nitrogens to the antibonding π* orbitals of the dichlorophenyl ring.
Interactions between the π orbitals of the pyrazine ring and the π* orbitals of the phenyl ring, indicating conjugation between the two systems.
Disclaimer: The following table contains illustrative data based on typical values for structurally related molecules in scientific literature, as specific computational results for this compound are not publicly available.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. proteopedia.org It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net
Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are likely sites for nucleophilic attack. researchgate.net
Green indicates regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the amino group, as these are the primary centers of negative charge. cognizure.commpg.de The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The dichlorophenyl ring would show a more complex potential distribution due to the electron-withdrawing nature of the chlorine atoms.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap and is less reactive. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule is more reactive.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
These descriptors help in systematically comparing the reactivity of different molecules and understanding their behavior in chemical reactions.
Disclaimer: The following table contains illustrative data calculated from the hypothetical HOMO/LUMO energies presented in section 5.1.3. These values are for demonstration purposes only.
Spectroscopic Property Predictions (e.g., Calculated IR, Raman, UV-Vis Spectra)
Theoretical spectroscopy plays a crucial role in interpreting experimental data and understanding molecular structure. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict spectroscopic properties.
Infrared (IR) and Raman Spectroscopy: Computational methods, particularly DFT using basis sets such as B3LYP/6-311G**, can calculate the vibrational frequencies of this compound. nih.gov These calculations help in the assignment of experimental IR and Raman spectra. The predicted frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model. mdpi.com Key vibrational modes would include N-H stretching of the amine group, C=N and C=C stretching within the pyrazine ring, and C-Cl stretching from the dichlorophenyl group.
UV-Vis Spectroscopy: The electronic absorption spectrum of the compound can be predicted using TD-DFT calculations. sharif.edursc.org These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The predicted absorption maxima (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. sharif.edu For aromatic compounds like this, π → π* transitions are typically the most significant. rsc.org
| Spectroscopy Type | Predicted Parameter | Typical Value Range | Assignment/Interpretation |
|---|---|---|---|
| Calculated IR | Vibrational Frequency (cm⁻¹) | 3300-3500 | N-H stretch (Amine) |
| Calculated IR | Vibrational Frequency (cm⁻¹) | 1550-1650 | C=N/C=C stretch (Pyrazine ring) |
| Calculated IR | Vibrational Frequency (cm⁻¹) | 1000-1100 | C-Cl stretch |
| Calculated UV-Vis | Absorption Maxima (λmax) | 250-350 nm | π → π* electronic transitions |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Preference
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and dynamic behavior in different environments, such as in solution or when interacting with a biological target. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to predict the interaction between a small molecule (ligand) and a protein target. nih.gov
If a biological target for this compound is identified, molecular docking can be used to model their interaction. The compound would be docked into the active site of the target protein to predict its binding mode. ijper.org The results can reveal specific interactions, such as:
Hydrogen Bonds: The amine group on the pyrazine ring can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazine ring can act as acceptors. researchgate.net
π-π Stacking: The aromatic pyrazine and dichlorophenyl rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. researchgate.net
Hydrophobic Interactions: The dichlorophenyl group can engage in hydrophobic interactions with nonpolar residues.
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action. nih.gov
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, often expressed in kcal/mol. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. amazonaws.com This theoretical estimation helps in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, docking this compound against a panel of protein kinases, a common target for such scaffolds, could predict its inhibitory potential.
| Parameter | Predicted Value/Interaction | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.0 to -9.5 | Indicates potentially strong and stable binding to the target. |
| Hydrogen Bonds | Amine N-H with Aspartate residue | Key anchoring interaction in the binding site. |
| π-π Stacking | Pyrazine ring with Phenylalanine residue | Contributes to binding stability and specificity. |
| Hydrophobic Interactions | Dichlorophenyl group with Leucine/Valine pocket | Enhances overall binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical/computational for chemical space exploration)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR model can be developed to explore the chemical space and predict the activity of new, unsynthesized analogs. mdpi.com
This involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. nih.gov A statistical model is then built to correlate these descriptors with observed activity.
For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used. nih.gov CoMFA models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. nih.govresearchgate.net These models serve as a guide for rational drug design, suggesting specific modifications to the molecular structure—such as altering the substitution pattern on the phenyl ring or modifying the pyrazine core—to optimize the desired biological effect.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
|---|---|---|
| Electronic | LUMO Energy | Lower LUMO energy may correlate with higher activity. |
| Steric | Molar Volume | Optimal molecular size may be required to fit in the binding pocket. |
| Electrostatic | Dipole Moment | Influences long-range interactions with the biological target. |
| Topological | Solvent Accessible Surface Area | Can be related to solubility and bioavailability. |
Biological Activity Profiling and Mechanistic Insights of 3 2,4 Dichlorophenyl 2 Pyrazinamine in Vitro and Pre Clinical
In vitro Antimicrobial Activity
Research into the antimicrobial properties of pyrazine (B50134) derivatives has identified various compounds with activity against a range of microbial species. While specific data for 3-(2,4-Dichlorophenyl)-2-pyrazinamine is not extensively detailed, studies on structurally related pyrazine compounds provide insights into the potential antimicrobial profile of this chemical class.
Analogs of pyrazinamide (B1679903) have been a focal point of antimycobacterial drug discovery. A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which share the core pyrazine ring, were evaluated for their efficacy against several mycobacterial strains. nih.gov Many of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values typically ranging from 1.56 to 6.25 µg/mL. nih.gov
One particular derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, was effective against all tested strains, exhibiting an MIC of 1.56 µg/mL against M. tuberculosis and 12.5 µg/mL against other mycobacteria, including M. kansasii. nih.gov Another related compound, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, showed an MIC of 12.5 μg·mL⁻¹ against M. tuberculosis H37Rv. researchgate.net
It is noteworthy that M. kansasii is known to be naturally resistant to the foundational antituberculosis drug, pyrazinamide (PZA). nih.govnih.gov This resistance is attributed to a reduced pyrazinamidase (PZase) activity, the enzyme required to convert the PZA prodrug into its active form, pyrazinoic acid. nih.govnih.gov The MIC of PZA for M. kansasii has been reported as 500 µg/ml. nih.gov
Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives
| Compound | Mycobacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Chloro-N-phenylpyrazine-2-carboxamides (general range) | M. tuberculosis H37Rv | 1.56–6.25 | nih.gov |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | nih.gov |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 | nih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | researchgate.net |
While various heterocyclic compounds have been investigated for their antibacterial properties, specific data detailing the activity of this compound against common pathogenic strains like Enterococcus faecalis and Staphylococcus aureus is not prominently available in the reviewed literature. Studies on other pyrazine-containing molecules, such as tirapazamine (B611382) derivatives and bromophenazines, have shown activity against S. aureus, but these compounds are structurally distinct from this compound. mdpi.comrsc.org
Enzyme and Receptor Interaction Studies
The mechanism of action for many biologically active compounds involves direct interaction with and inhibition of essential enzymes or receptors. Research has focused on several key mycobacterial and human enzymes as targets for pyrazine-based molecules.
Mycobacterium tuberculosis Fatty Acid Synthase I (FASI): The FASI enzyme is a critical component in the biosynthesis of C16 to C26 fatty acids in M. tuberculosis and has been identified as a target for pyrazinamide (PZA) analogs. nih.gov The compound 5-chloropyrazinamide (5-Cl-PZA), an analog of PZA, has been shown to be a potent inhibitor of purified M. tuberculosis FASI. nih.govclinpgx.org Studies have demonstrated that 5-Cl-PZA exhibits competitive inhibition of FASI with an inhibition constant (Ki) of 55 to 59 µM. clinpgx.org In contrast, PZA itself is a much weaker inhibitor, with a Ki of 2,567 to 2,627 µM. clinpgx.org This suggests that substitutions on the pyrazine ring, such as the chloro group, are critical for potent FASI inhibition.
Enoyl-ACP Reductase (InhA): InhA is another crucial enzyme in the mycobacterial type II fatty acid biosynthesis (FASII) pathway and is the primary target for the frontline drug isoniazid. nih.govmdpi.com Compounds that directly inhibit InhA are considered promising candidates for new tuberculosis therapies. nih.govnih.gov While InhA is a well-validated target for various chemical scaffolds, specific inhibitory data for this compound against InhA is not detailed in the reviewed literature.
NDH-2: Information regarding the inhibitory activity of this compound or its close analogs against the Type II NADH dehydrogenase (NDH-2) is not available in the provided search results.
SHP2 protein: The Src homology-2 domain-containing protein tyrosine phosphatase (SHP2) is a non-receptor protein that has emerged as a significant target in cancer therapy. nih.govrsc.org A class of pyrazine-based molecules has been developed as potent allosteric inhibitors of SHP2. nih.gov A notable example is SHP099, a highly selective inhibitor with a 3-(2,3-dichlorophenyl)pyrazin-2-amine core, which is structurally very similar to the compound of interest. nih.gov SHP099 binds to an allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited state. nih.gov Another related compound designed to target SHP2 showed an IC₅₀ value of 9.8 µM. nih.gov
Cellular Pathway Modulation Investigations
The modulation of cellular viability and proliferation is a cornerstone of in vitro analysis for novel chemical entities. Investigations into compounds structurally related to this compound reveal significant effects on cancer cell proliferation. For instance, tetramethylpyrazine (TMP), a compound sharing the pyrazine core, has been shown to inhibit the proliferation of colon cancer cells in a dose- and time-dependent manner. wjgnet.comnih.gov This inhibition is often linked to the induction of apoptosis and cell cycle arrest, typically at the G0/G1 phase. wjgnet.com
In studies on cervical cancer cells, TMP was found to reduce cell survival rates, inhibit colony formation, and decrease the expression of proliferation-related proteins like Ki67 and proliferating cell nuclear antigen (PCNA) in a dose-dependent fashion. nih.gov Similarly, research on a novel quinolinone derivative featuring a (2,4-dichlorophenyl)amino group demonstrated anti-proliferative effects mediated by the inhibition of the Akt pathway, which is crucial for regulating cell proliferation and apoptosis. researchgate.net These findings underscore the potential of the dichlorophenyl-substituted heterocyclic scaffold to interfere with fundamental cellular processes that govern cell growth and survival.
The cytotoxic potential of this compound and its analogues has been evaluated against various cancer cell lines, including the human hepatoma cell line HepG2 and the human monocytic cell line THP-1. The dichlorophenyl moiety is a common feature in compounds exhibiting cytotoxicity. For example, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to exert cytotoxic effects on HepG2 cells by inducing apoptosis, which is associated with the disruption of the mitochondrial membrane potential. nih.govresearchgate.net
Another compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), was also found to be cytotoxic in HepG2 cells. nih.govnih.gov Its toxicity was enhanced in cells engineered to express cytochrome P450 3A4 (CYP3A4), suggesting that metabolic activation contributes to its cytotoxic effects. nih.gov Studies on pyrazine-based molecules designed as inhibitors of the SHP2 protein, which is implicated in cancer, have led to the discovery of compounds that are active and acceptable cytotoxic agents. nih.gov For example, a pyrazinamide derivative with a 4-methylbenzylamino substitution showed low cytotoxicity in the HepG2 cell line, with an IC50 value greater than or equal to 250 µM, indicating a favorable profile for non-cancerous cells.
Regarding the THP-1 cell line, studies often use it to model macrophage responses and cytotoxicity. While direct data for this compound is limited, related research on other substances demonstrates methodologies for assessing cytotoxicity, such as evaluating cell viability after exposure using assays like the MTT or LDH-based assays. researchgate.netmdpi.com
| Compound | Concentration (µM) | Time Point | Effect on Cell Viability |
|---|---|---|---|
| Intermediate 9 (a pyrazine-based SHP2 inhibitor) | 0.001 | 48 h | Significant effect observed |
| Intermediate 9 (a pyrazine-based SHP2 inhibitor) | 1 | 72 h | Significant effect observed |
Photosynthetic Electron Transport (PET) Inhibition in Model Systems (e.g., spinach chloroplasts)
Compounds containing a dichlorophenyl group have been extensively studied for their ability to inhibit photosynthetic electron transport (PET), a fundamental process in plant chloroplasts. The spinach chloroplast (Spinacia oleracea L.) is a common model system for these investigations. mdpi.com The mechanism of inhibition often involves the interruption of electron flow within Photosystem II (PSII).
Many commercial herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), act by binding to the QB-binding niche on the D1 protein of the PSII reaction center. frontiersin.org This binding displaces plastoquinone, a crucial electron carrier, thereby blocking the electron flow from PSII. frontiersin.orgchempap.org This mode of action is characteristic of a class of inhibitors that includes various urea, amide, and heterocyclic derivatives.
Studies on a wide range of chemical structures, including N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides and 2,6-disubstituted pyridine-4-thiocarboxamides, have demonstrated significant PET-inhibiting activity. mdpi.comchempap.org The potency of these compounds is often expressed as an IC50 value, which is the concentration required to cause a 50% decrease in the oxygen evolution rate. For many active compounds, these values fall within the micromolar range, indicating potent inhibition of photosynthesis at the PSII level. mdpi.comnih.gov The data suggest that the dichlorophenyl moiety present in this compound is a key pharmacophore for potent PET inhibition.
| Compound | IC50 (µM) |
|---|---|
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) Standard | - |
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For pyrazine derivatives and related heterocyclic systems, SAR investigations have revealed key structural features that govern their activity. The core heterocyclic ring, such as pyrazine or pyrimidine, serves as a scaffold, while the nature and position of substituents dictate the compound's potency and selectivity. tmc.edumdpi.com
Similarly, for 1,4-pyrazine compounds developed as p300 histone acetyltransferase (HAT) inhibitors, SAR studies demonstrated that adding para-bromo substituents to the phenyl rings at the 5- and 6-positions of the pyrazine core significantly enhanced inhibitory activity compared to unsubstituted or hydroxymethyl-substituted phenyl rings. tmc.edu This indicates that electronic and steric properties of the substituents on the phenyl rings are critical determinants of biological potency.
The electronic and lipophilic properties of substituents play a significant role in modulating the biological activity of molecules like this compound. The presence of halogen atoms, such as chlorine, on the phenyl ring is a recurring theme in many biologically active compounds.
In a study of 3-(2,4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one, it was found that compounds substituted with electron-withdrawing groups like nitro or nitrile exhibited higher activity than those with other substituents. researchgate.net Halogenated compounds (with 4'-Cl or 4'-F) also showed consistent activity. researchgate.net This suggests that the electron-withdrawing nature of the substituents can enhance the biological effect.
For a series of 3-benzylaminopyrazine-2-carboxamides evaluated for antimycobacterial activity, the position of substituents on the benzyl (B1604629) ring influenced potency. The difference in activity between various substituted analogues underscores the importance of the substituent's electronic properties and its position on the aromatic ring. The synthesis of these compounds also highlighted that electron-withdrawing groups, such as a nitro group in the meta position, could decrease the nucleophilicity of the amino linker, thereby affecting reaction yields and potentially influencing biological interactions.
| Compound Class | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| 1,4-Pyrazine Derivatives | Para-bromo substitution on phenyl rings | Enhanced p300 HAT inhibitory activity | tmc.edu |
| Pyrazolo[1,5-a]pyrimidines | 3-(4-fluoro)phenyl group | Potent anti-mycobacterial activity | mdpi.com |
| Dichlorophenyl-propenones | Electron-withdrawing groups (NO2, CN) on second phenyl ring | Higher biological activity | researchgate.net |
Role of Lipophilicity in Biological Response
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADMET) profile of a potential drug molecule. nih.gov It significantly influences a compound's ability to cross biological membranes to reach its site of action. mdpi.com For the class of arylpyrazine derivatives, modifications to substituents can systematically alter lipophilicity, which in turn modulates biological activity. acs.orgmdpi.com
The this compound molecule possesses a dichlorinated phenyl ring, which imparts a significant degree of lipophilicity. In structure-activity relationship (SAR) studies of related heterocyclic compounds, the introduction of halogen atoms like chlorine is a common strategy to increase lipophilicity. acs.org For instance, in studies on 6-arylpyrazine-2-carboxamides, larger and more lipophilic substituents such as chlorine and bromine on the aryl ring were well-tolerated and maintained potent biological activity. acs.org Similarly, research on pyrazolo[1,5-a]pyrimidin-7-amines showed that varied electronic and lipophilicity characteristics of substituents influenced activity. mdpi.com
The following table illustrates how lipophilicity, represented by the calculated logarithm of the partition coefficient (ClogP), can be modulated by substitutions on the phenyl ring of a hypothetical 3-phenyl-2-pyrazinamine scaffold, demonstrating the principle of tuning this critical property.
| Substitution on Phenyl Ring | Illustrative ClogP | General Effect on Lipophilicity |
|---|---|---|
| -H (Unsubstituted) | ~2.5 | Baseline |
| -F (Fluoro) | ~2.7 | Slight Increase |
| -Cl (Chloro) | ~3.2 | Moderate Increase |
| -2,4-diCl (Dichloro) | ~3.9 | Significant Increase |
| -CH3 (Methyl) | ~3.0 | Moderate Increase |
| -OCH3 (Methoxy) | ~2.6 | Minimal Change/Slight Decrease |
Identification of Key Pharmacophore Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 3-aryl-2-aminopyrazine scaffold, key pharmacophoric features can be inferred from studies on structurally related heterocyclic inhibitors. nih.gov
Analysis of related pyrazine-containing molecules suggests a common pharmacophore model typically involves a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. nih.govresearchgate.net
The essential features for this compound are proposed as:
Hydrogen Bond Donor: The primary amine (-NH2) at the C-2 position of the pyrazine ring is a critical hydrogen bond donor, capable of forming key interactions with amino acid residues in a target protein's binding site.
Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine ring are characteristic hydrogen bond acceptors. Their position and accessibility are crucial for anchoring the molecule in a specific orientation within a binding pocket.
Hydrophobic/Aromatic Region: The 2,4-dichlorophenyl group at the C-3 position serves as a significant hydrophobic and aromatic feature. This bulky, nonpolar moiety can engage in van der Waals, pi-pi stacking, or hydrophobic interactions with corresponding nonpolar regions of a biological target. The specific substitution pattern on this ring is critical for defining the shape and electronic profile of this interaction zone.
In a pharmacophore mapping study of related pyrido[2,3,-b]pyrazine derivatives, the heterocyclic core (analogous to the pyrazine ring) was identified as functioning as both a hydrogen-bond acceptor site and a hydrophobic center, underscoring the multifunctional role of this core structure. nih.gov The precise spatial arrangement of these three key features—the hydrogen bond donor, the acceptor sites, and the hydrophobic aryl group—is paramount for high-affinity binding and, consequently, for biological activity.
Pre-clinical In vivo Studies in Animal Models
While specific in vivo studies for this compound are not detailed in the available literature, research on closely related 3,5-diaryl-2-aminopyrazine analogues provides significant preclinical insights. These analogues have been evaluated for antimalarial activity in a Plasmodium berghei-infected mouse model, which serves as a standard for assessing the in vivo efficacy of potential antimalarial compounds. nih.gov
In these studies, the pyrazine series emerged from structure-activity-relationship investigations of an initial 3,5-diaryl-2-aminopyridine lead compound. The replacement of the pyridine (B92270) core with a pyrazine ring led to a novel class of compounds with potent oral antimalarial activity. nih.gov The aminopyrazine series demonstrated impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum. nih.gov
Selected compounds from this aminopyrazine series were advanced to in vivo testing. When administered orally to P. berghei-infected mice, the series exhibited good efficacy at low doses. One of the leading compounds in the series was reported to be completely curative at an oral dose of 10 mg/kg administered four times. nih.gov This successful translation from in vitro potency to in vivo efficacy highlights the potential of the 2-aminopyrazine (B29847) scaffold as a core for developing orally bioavailable agents. The use of other pyrazine derivatives has also been reported in animal models for different conditions, such as epilepsy and neuroinflammation, indicating the broad utility of this chemical class in preclinical research. nih.govmdpi.com
The table below summarizes representative findings from the antimalarial study on a leading 3,5-diaryl-2-aminopyrazine analogue, demonstrating the compound class's potential in a preclinical setting. nih.gov
| Compound Class | Animal Model | In Vitro Activity (IC50, K1 Strain) | In Vivo Outcome (Oral Dosing) | Reference |
|---|---|---|---|---|
| 3,5-Diaryl-2-aminopyrazine Analogue | Plasmodium berghei-infected mouse | 8.4 nM | Curative at 4 x 10 mg/kg | nih.gov |
Potential Research Applications and Future Directions for 3 2,4 Dichlorophenyl 2 Pyrazinamine
Development as Chemical Probes for Biological Research
The unique structural characteristics of 3-(2,4-Dichlorophenyl)-2-pyrazinamine, featuring a heteroaromatic pyrazine (B50134) core, make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems, and pyrazine derivatives have shown promise in this area. For instance, a novel donor-acceptor-donor (D-A-D) type compound with a pyrazine core has been synthesized and investigated for live cell imaging. frontiersin.org This probe demonstrated high photostability, low cytotoxicity, and the ability to permeate live cell membranes for long-term labeling and imaging of the cytoplasm. frontiersin.org
The development of fluorescent probes is crucial for biomedical sensing. mdpi.com The pyrazine scaffold, with its electron-withdrawing nitrogen atoms, can be functionalized to create probes that respond to specific biological analytes or changes in the cellular environment. The dichlorophenyl group on the this compound molecule could be further modified to modulate its photophysical properties or to introduce specific functionalities for targeting cellular components. The potential for these types of molecules lies in their ability to bind to membrane transporter proteins, allowing for selective uptake by live cells. frontiersin.org
| Probe Type | Scaffold | Application | Key Features |
| D-A-D Fluorescent Probe | Pyrazine | Live Cell Imaging | High photostability, low cytotoxicity, membrane permeability. frontiersin.org |
| "Turn-on" NIR Probe | Hemicyanine | H₂S Detection | High selectivity and sensitivity, rapid response time. mdpi.com |
Exploration of Undiscovered Biological Targets and Mechanisms
The pyrazine ring is a recognized pharmacophore present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.govmdpi.com Pyrazine derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects. nih.govtandfonline.com This broad activity profile implies that these compounds may interact with multiple, and possibly undiscovered, biological pathways.
For example, certain pyrazine-based compounds have been identified as allosteric inhibitors of the SHP2 protein, a key node in oncogenic signaling pathways. mdpi.com The discovery of novel pyrazine derivatives that interact with such targets often involves structure-based drug design and screening against panels of kinases and other enzymes. mdpi.comnih.gov Given that the 2-aminopyrazine (B29847) structure is a common feature in kinase inhibitors, it is plausible that this compound could be screened against kinase panels to identify novel targets. The dichlorophenyl substitution pattern is also found in inhibitors of various protein targets, further supporting the potential for discovering new biological activities for this compound. nih.govnih.gov
Advancements in Synthetic Methodologies for Pyrazine Scaffolds
The synthesis of substituted pyrazines is a critical area of research for accessing novel compounds for biological screening. tandfonline.comresearchgate.net Various synthetic routes have been developed for pyrazine derivatives, often starting from commercially available materials. For compounds like this compound, the synthesis would likely involve the construction of the substituted pyrazine ring or the modification of a pre-existing pyrazine core.
One common method for synthesizing substituted 2-aminopyrazines involves the aminodehalogenation of a chloropyrazine precursor. For example, series of 3-benzylaminopyrazine-2-carboxamides have been successfully synthesized by reacting 3-chloropyrazine-2-carboxamide (B1267238) with various substituted benzylamines. mdpi.comnih.gov This approach demonstrates the feasibility of introducing substituents at the 3-position of the pyrazine ring. Other methods include the partial hydrolysis of a nitrile group to an amide under controlled conditions. mdpi.com The development of more efficient, high-yield, and environmentally friendly ("green") synthetic methods remains a key objective in pyrazine chemistry. researchgate.net
Table of Synthetic Steps for Related Pyrazine Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | CDI, DMSO, Benzylamine (B48309) | N-substituted 3-aminopyrazine-2-carboxamides | nih.govresearchgate.net |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines, Triethylamine, THF | 3-Benzylaminopyrazine-2-carboxamides | mdpi.comnih.govresearchgate.net |
Integration of Advanced Computational Modeling in Design and Discovery
Computational chemistry has become an essential tool in the study and design of heterocyclic compounds like pyrazine derivatives. eurasianjournals.com Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into the molecular behavior, electronic structure, and potential biological interactions of these compounds. eurasianjournals.comscience.gov
In the context of this compound, computational modeling can be used to predict its binding modes and affinities for various biological targets. For instance, a computational screen led to the identification of a novel pyrazine-based pharmacophore that potently inhibited the TrkA kinase. nih.gov Subsequent modeling of these inhibitors helped identify key interactions, such as hydrogen bonding with the kinase hinge region, and guided further optimization. nih.gov Similarly, molecular docking has been used to investigate the possible targets of pyrazinamide (B1679903) derivatives, such as the mycobacterial enoyl-ACP reductase (InhA). mdpi.com These computational approaches can significantly accelerate the discovery process by prioritizing compounds for synthesis and biological testing. eurasianjournals.com
Investigation of Multi-Target Activity Profiles for Broader Academic Scope
The inherent structural properties of the pyrazine scaffold suggest that its derivatives may exhibit activity against multiple biological targets. researchgate.net The heteroaromatic nature of the ring allows for a unique combination of polar (hydrogen bonds via nitrogen atoms) and non-polar (π-stacking) interactions with proteins. researchgate.net This versatility can lead to compounds that modulate several pathways simultaneously, which is of great interest for academic research into complex diseases.
Research on pyrazine-based molecules has revealed activities spanning anti-mycobacterial, anti-bacterial, and anti-fungal domains from a single series of compounds. nih.gov For example, N-substituted 3-aminopyrazine-2-carboxamides have been evaluated against a panel of mycobacterial, bacterial, and fungal strains, with different structural features influencing the activity against each type of organism. nih.gov Investigating the activity of this compound across a diverse panel of biological assays could uncover a multi-target profile, providing a valuable tool for exploring interconnected biological processes.
Development of Novel Analytical Techniques for Research Purposes
As new pyrazine derivatives are synthesized and studied, the development of robust analytical techniques for their characterization and quantification is essential. Standard methods for structural elucidation include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com These techniques are used to confirm the identity and purity of newly synthesized compounds like this compound.
Beyond basic characterization, advanced analytical methods are needed for studying the compounds in biological matrices. This could involve developing specific high-performance liquid chromatography (HPLC) methods for separating the compound from metabolites or other cellular components. Furthermore, techniques like X-ray crystallography can provide definitive structural information and insight into intermolecular interactions in the solid state. researchgate.net The development of specialized analytical protocols would be crucial for pharmacokinetic studies and for quantifying the compound's concentration in in vitro and in vivo research models.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(2,4-Dichlorophenyl)-2-pyrazinamine to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) under reflux (80–100°C) can enhance nucleophilic substitution efficiency for aryl chloride intermediates. Purification via normal-phase chromatography with methanol/ammonium hydroxide gradients (e.g., 10% methanol/0.1% NH₄OH) improves purity . Monitoring reaction progress using thin-layer chromatography (TLC) and intermediate characterization via mass spectrometry (MS) is critical.
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typically required). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with key signals including aromatic protons (δ 7.2–8.1 ppm) and pyrazinamine NH₂ groups (δ 5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₆Cl₂N₃, exact mass: 250.99 g/mol) .
Q. How does the substitution pattern (2,4-dichlorophenyl) influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing chlorine atoms at the 2- and 4-positions activate the phenyl ring for electrophilic substitution but sterically hinder meta-substitution. Computational modeling (e.g., DFT calculations) predicts preferential reactivity at the para position relative to the pyrazinamine group. Experimental validation via Suzuki coupling or amidation reactions demonstrates regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in receptor-binding studies?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity for target receptors (e.g., dopamine D3). Molecular docking simulations (AutoDock Vina) predict binding poses, validated via site-directed mutagenesis of receptor active sites. Functional assays (cAMP inhibition or calcium flux) confirm agonism/antagonism .
Q. How should researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃) to assess electronic effects.
- Evaluate pharmacokinetic properties (logP, solubility) using shake-flask assays and in vitro metabolic stability (microsomal incubation).
- Prioritize analogs with balanced lipophilicity (cLogP 2–4) and low cytotoxicity (CC₅₀ > 50 μM) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Methodological Answer : Scaling issues include exothermic reactions and intermediate instability. Solutions:
- Use continuous flow reactors for safer temperature control.
- Replace chromatography with recrystallization (e.g., ethanol/water mixtures) for bulk purification.
- Implement in-line PAT (Process Analytical Technology) tools (FTIR, Raman) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
